molecular formula C13H7Cl3FN5O4S B11086946 N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid

N-[(3-fluorophenoxy)sulfonyl]-2-(2,3,5-trichloro-6-cyanopyridin-4-yl)hydrazinecarboximidic acid

Cat. No.: B11086946
M. Wt: 454.6 g/mol
InChI Key: ZYYUQDQMYRCWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorophenyl N-{[2-(2,3,5-trichloro-6-cyano-4-pyridyl)hydrazino]carbonyl}sulfamate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a trichloropyridyl group, and a sulfamate moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl N-{[2-(2,3,5-trichloro-6-cyano-4-pyridyl)hydrazino]carbonyl}sulfamate typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 3-fluorophenylamine with 2,3,5-trichloro-6-cyano-4-pyridylhydrazine in the presence of a coupling agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl N-{[2-(2,3,5-trichloro-6-cyano-4-pyridyl)hydrazino]carbonyl}sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Fluorophenyl N-{[2-(2,3,5-trichloro-6-cyano-4-pyridyl)hydrazino]carbonyl}sulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl N-{[2-(2,3,5-trichloro-6-cyano-4-pyridyl)hydrazino]carbonyl}sulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trichloro-5-trifluoromethylpyridine: Shares structural similarities but differs in the functional groups attached to the pyridine ring.

    2,3,5-Trifluorophenol: Contains a trifluorophenyl group, making it chemically distinct from the fluorophenyl group in the target compound.

Uniqueness

3-Fluorophenyl N-{[2-(2,3,5-trichloro-6-cyano-4-pyridyl)hydrazino]carbonyl}sulfamate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C13H7Cl3FN5O4S

Molecular Weight

454.6 g/mol

IUPAC Name

(3-fluorophenyl) N-[[(2,3,5-trichloro-6-cyanopyridin-4-yl)amino]carbamoyl]sulfamate

InChI

InChI=1S/C13H7Cl3FN5O4S/c14-9-8(5-18)19-12(16)10(15)11(9)20-21-13(23)22-27(24,25)26-7-3-1-2-6(17)4-7/h1-4H,(H,19,20)(H2,21,22,23)

InChI Key

ZYYUQDQMYRCWFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OS(=O)(=O)NC(=O)NNC2=C(C(=NC(=C2Cl)C#N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.